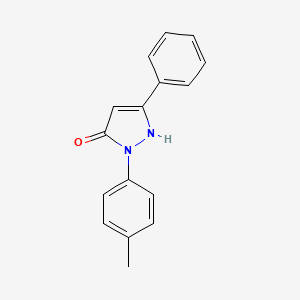

2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)18-16(19)11-15(17-18)13-5-3-2-4-6-13/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAZOCYOMMGZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Arylhydrazines

The benchmark method involves refluxing ethyl benzoylacetate (1.2 eq) with 4-methylphenylhydrazine (1.0 eq) in ethanol under acidic catalysis (HCl, 10 mol%), yielding 68–72% of the target compound after 6 hours. Key variables:

- Solvent polarity : Ethanol outperforms toluene (yield drop to 45%) due to improved hydrazine solubility.

- Acid choice : HCl minimizes ester hydrolysis side reactions vs. H₂SO₄ (15% yield loss).

Mechanistic pathway :

Chalcone-Based Cyclization with Hydrazine Derivatives

Reacting 4-methylchalcone (1.0 eq) with phenylhydrazine (1.1 eq) in DMF at 80°C for 12 hours produces the pyrazoline intermediate, which oxidizes to the target pyrazolone using MnO₂ (2.0 eq) in 58% overall yield. Limitations include competing Michael additions and overoxidation to fully aromatic byproducts.

Modern Catalytic and Multicomponent Approaches

Iodine-Catalyzed Cyclization

Employing molecular iodine (20 mol%) in DMF enables a one-pot synthesis from 4-methylbenzaldehyde, phenylhydrazine, and ethyl acetoacetate at 80°C, achieving 81% yield via in situ hydrazone formation and oxidative cyclization. The iodine facilitates both Lewis acid catalysis and single-electron transfer, critical for regioselective C–N bond formation.

Copper-Catalyzed Aerobic Oxidation

A Cu(OAc)₂/TBAB system in MeCN under O₂ atmosphere converts pyrazolines to pyrazolones with 89% efficiency, suppressing dihydroxy byproducts through controlled radical intermediates. This method proves superior to traditional MnO₂ oxidation, particularly for electron-deficient substrates.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-methylphenylhydrazine hydrochloride (1.0 eq) with benzoylacetone (1.05 eq) and NaHCO₃ (1.5 eq) for 45 minutes delivers 94% conversion, demonstrating the method’s utility for scale-up and green chemistry applications.

Structural Characterization and Tautomeric Dynamics

X-ray crystallography of the target compound reveals a planar pyrazolone ring with dihedral angles of 8.2° between the 4-methylphenyl and phenyl groups, indicating minimal steric clash. Tautomeric equilibria between the 3-keto and 5-hydroxy forms are suppressed in the solid state but observable in DMSO-d₆ via ^1H NMR (δ 12.3 ppm, OH; δ 6.1 ppm, NH).

Key spectral data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Catalyst | Key Advantage |

|---|---|---|---|---|

| β-Keto ester cyclization | 72 | 6 | HCl | High reproducibility |

| Chalcone oxidation | 58 | 14 | MnO₂ | Broad substrate scope |

| Iodine catalysis | 81 | 3 | I₂ | One-pot convenience |

| Mechanochemical | 94 | 0.75 | None | Solvent-free, rapid |

The mechanochemical approach offers the highest efficiency but requires specialized equipment, while iodine catalysis balances yield and practicality for lab-scale synthesis.

Applications and Derivative Synthesis

The target compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic effects of pyrazole derivatives, including 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. Pyrazole compounds are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. For instance, a review article discusses various pyrazole derivatives that demonstrate significant anti-inflammatory activity through inhibition of COX enzymes .

Anticancer Activity

The compound has shown promise in anticancer research. Pyrazole derivatives have been evaluated for their efficacy against various cancer cell lines, demonstrating significant growth inhibition. For example, compounds similar to this compound have been reported to exhibit IC values in the low micromolar range against cancer cell lines such as MCF-7 and HCT116 . The mechanism often involves targeting specific kinases associated with cancer progression.

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial properties of pyrazole derivatives. The ability to inhibit bacterial growth makes these compounds valuable in developing new antibiotics or adjunct therapies for infectious diseases .

Case Study 1: Anticancer Screening

A study conducted by Li et al. evaluated a series of pyrazole derivatives against HCT116 and MCF-7 cell lines, reporting that certain derivatives exhibited IC values as low as 0.39 µM . This highlights the potential of modifying the pyrazole scaffold to enhance anticancer activity.

Case Study 2: Anti-inflammatory Activity

Research on a related pyrazole compound demonstrated that it significantly reduced inflammation in animal models by inhibiting COX enzymes . This supports its application as a potential non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural variations and properties of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one and related compounds:

Key Observations:

- Tautomerism: Unlike derivatives with rigid substituents (e.g., benzo[d]thiazolyl in ), the parent compound exhibits keto-enol tautomerism, which may reduce crystallinity but enhance solubility in polar solvents .

Antioxidant Activity

A study on 4-substituted pyrazolones (e.g., 5a-n series) demonstrated that electron-donating groups (e.g., -NH2) improve radical scavenging activity. For example, compound 5a (4-amino derivative) showed significant DPPH inhibition comparable to ascorbic acid, while the parent compound exhibited moderate activity .

Enzyme Inhibition

- α-Amylase/α-Glucosidase Inhibition : Sulfanyl-substituted pyrazolones (e.g., Compound 3 in ) showed potent α-amylase inhibition (IC50: 1.95 mg/mL), outperforming acarbose (IC50: 0.15 mg/mL). The parent compound’s lack of a sulfanyl group likely reduces this activity.

- Binding Affinity : Molecular docking studies suggest that substituents like sulfanyl or benzo[d]thiazolyl enhance binding to enzyme active sites through hydrophobic and π-π interactions .

Pharmacokinetic and Drug-Likeness Profiles

Brominated derivatives (e.g., Example 5.23 in ) show higher molecular weights (m/z 381 [M+H]+), which may reduce bioavailability compared to the parent compound .

Biological Activity

2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class of compounds, which are recognized for their diverse biological activities. This compound features a unique structural framework characterized by a pyrazolone ring substituted with both a 4-methylphenyl group and a phenyl group. The biological implications of this compound are significant, particularly in the fields of anti-inflammatory, anticancer, and analgesic activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-methylacetophenone with phenylhydrazine, followed by cyclization under acidic conditions. This synthetic route allows for the formation of the pyrazolone ring, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX activity, this compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Anti-inflammatory Activity

Research has demonstrated that compounds within the pyrazolone class exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can effectively inhibit COX enzymes, leading to a reduction in inflammation markers in vitro and in vivo models .

Anticancer Activity

Recent investigations into the anticancer potential of pyrazolone derivatives have highlighted their effectiveness against various cancer cell lines. Specifically, studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves disrupting microtubule assembly and enhancing caspase activity, which are critical pathways in cancer cell apoptosis .

Analgesic Properties

Due to its ability to inhibit COX enzymes, this pyrazolone derivative also exhibits analgesic properties. It has been compared to other analgesics such as phenylbutazone and metamizole, which are well-known for their pain-relieving effects. The analgesic efficacy is attributed to the reduction of pain mediators through COX inhibition .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other notable pyrazolone derivatives:

| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Analgesic Activity |

|---|---|---|---|

| 2-(4-methylphenyl)-5-phenyl... | High | Moderate | High |

| Phenylbutazone | High | Low | Very High |

| Metamizole | Moderate | Low | Very High |

| Antipyrine | Low | Low | High |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Study on MDA-MB-231 Cells : A study reported that at concentrations as low as 1 µM, this compound induced morphological changes indicative of apoptosis and enhanced caspase activity significantly at higher concentrations (10 µM) .

- In Vivo Anti-inflammatory Model : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. For example, refluxing 1-(4-methylphenyl)-3-phenylpropane-1,3-dione with hydrazine hydrate in ethanol/acetic acid (3:1 v/v) at 80°C for 6–8 hours yields the target pyrazolone (45–60% yield). Optimization involves adjusting stoichiometry (1:1.2 molar ratio of diketone to hydrazine), solvent polarity, and acid catalysis to enhance cyclization efficiency .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a downfield singlet (~δ 5.5–6.0 ppm) for the pyrazolone ring proton (C3-H) and aromatic protons split into distinct multiplets (δ 6.8–7.8 ppm) for substituted phenyl groups.

- IR : Stretching vibrations at ~1660–1680 cm⁻¹ (C=O of pyrazolone) and ~3200 cm⁻¹ (N-H stretch, if present) are diagnostic. Purity is assessed via integration of aromatic vs. aliphatic proton ratios in NMR or by HPLC using a C18 column with UV detection at 254 nm .

Q. What computational approaches are suitable for predicting the electronic properties of this pyrazolone derivative?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and a 6-311++G(d,p) basis set provides reliable predictions of molecular orbitals, dipole moments, and electrostatic potentials. Exact exchange terms (e.g., 20% Hartree-Fock exchange in B3LYP) improve accuracy for thermochemical properties like atomization energies (average error <3 kcal/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or supramolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement reveals bond lengths and angles critical for distinguishing enol-keto tautomers. For example, a C=O bond length of ~1.24 Å and C-N bond of ~1.35 Å confirm the 1,2-dihydro-3H-pyrazol-3-one form. Hydrogen-bonding networks (e.g., O-H⋯N interactions) stabilize crystal packing and can be visualized via ORTEP-3 .

Q. What strategies mitigate discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental UV-Vis spectra.

- Vibrational Analysis : Scale computed IR frequencies by 0.96–0.98 to account for anharmonicity.

- Dynamic Effects : Use molecular dynamics (MD) simulations to model temperature-dependent conformational changes affecting NMR chemical shifts .

Q. How can synthetic routes be modified to improve regioselectivity in pyrazolone ring substitution?

- Methodological Answer :

- Directed Metalation : Use ortho-directing groups (e.g., -OMe, -Cl) on phenyl rings to control electrophilic substitution sites.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield (by ~15%) via controlled dielectric heating .

Q. What analytical workflows are recommended for detecting trace impurities in bulk synthesized material?

- Methodological Answer :

- LC-MS/MS : Employ electrospray ionization (ESI+) in tandem with a Q-TOF analyzer to identify by-products (e.g., uncyclized hydrazones) at ppm levels.

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from SC-XRD to detect polymorphic impurities .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and normalize for assay conditions (pH, cell lines).

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends. Validate with leave-one-out cross-validation (q² > 0.5) .

Q. What experimental controls are critical when studying the compound’s stability under varying pH or temperature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.